molecular formula C17H15FN2OS B2765270 (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone CAS No. 851863-91-7

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone

Cat. No.: B2765270
CAS No.: 851863-91-7
M. Wt: 314.38
InChI Key: FCPOGDRJHDLQRY-UHFFFAOYSA-N
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Description

The compound (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone is a synthetic organic molecule that combines a benzylthio group, a dihydroimidazole ring, and a fluorophenyl methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone typically involves multiple steps:

    Formation of the Dihydroimidazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzylthio Group: This step often involves the nucleophilic substitution of a benzyl halide with a thiol group, facilitated by a base such as sodium hydride or potassium carbonate.

    Attachment of the Fluorophenyl Methanone Moiety: This can be done via a Friedel-Crafts acylation reaction, where the dihydroimidazole intermediate reacts with a fluorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone: can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using a Grignard reagent.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Grignard reagents, organolithium compounds.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone depends on its specific biological target. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets and pathways involved would vary based on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • (2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone
  • (2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone
  • (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-chlorophenyl)methanone

Uniqueness

The uniqueness of (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the fluorophenyl group, in particular, can influence its pharmacokinetic properties and binding affinity to biological targets.

This compound , covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2OS/c18-15-8-6-14(7-9-15)16(21)20-11-10-19-17(20)22-12-13-4-2-1-3-5-13/h1-9H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCPOGDRJHDLQRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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